molecular formula C14H19NO4 B585214 (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C CAS No. 1346617-27-3

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

Cat. No.: B585214
CAS No.: 1346617-27-3
M. Wt: 266.301
InChI Key: FJOHNAWIKHXDST-UHDONOJMSA-N
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Description

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and methoxybenzene derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ester group to alcohol.

    Substitution: Nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is used in various scientific research fields:

    Chemistry: As a probe in NMR spectroscopy to study molecular structures and dynamics.

    Biology: In metabolic studies to trace biochemical pathways.

    Medicine: For drug development and pharmacokinetic studies.

    Industry: In the synthesis of labeled compounds for quality control and process optimization.

Mechanism of Action

The compound exerts its effects primarily through its labeled carbon-13 isotope, which allows for detailed NMR spectroscopic analysis. The molecular targets and pathways involved include:

    NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectra, enabling the study of molecular interactions and conformations.

    Biochemical Pathways: Tracing the incorporation and metabolism of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester: Without the carbon-13 isotope.

    (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Ethyl Ester: With an ethyl ester group instead of a methyl ester.

Uniqueness

    Carbon-13 Labeling: The presence of the carbon-13 isotope makes (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C unique and particularly valuable for NMR studies.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility.

Properties

IUPAC Name

methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHNAWIKHXDST-UHDONOJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CC[C@@](CC2=C(C=C1)OC)([13C](=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
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(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C

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